molecular formula C15H15NOS B411611 2-[(4-methylphenyl)sulfanyl]-N-phenylacetamide CAS No. 327074-81-7

2-[(4-methylphenyl)sulfanyl]-N-phenylacetamide

Cat. No.: B411611
CAS No.: 327074-81-7
M. Wt: 257.4g/mol
InChI Key: PQOHSSFPAWVHAH-UHFFFAOYSA-N
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Description

2-[(4-methylphenyl)sulfanyl]-N-phenylacetamide is an organic compound with the molecular formula C15H15NOS It is characterized by the presence of a sulfanyl group attached to a 4-methylphenyl ring and an acetamide group bonded to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylphenyl)sulfanyl]-N-phenylacetamide typically involves the reaction of 4-methylthiophenol with N-phenylacetamide. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

4-methylthiophenol+N-phenylacetamideNaOH, EtOH, refluxThis compound\text{4-methylthiophenol} + \text{N-phenylacetamide} \xrightarrow{\text{NaOH, EtOH, reflux}} \text{this compound} 4-methylthiophenol+N-phenylacetamideNaOH, EtOH, reflux​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylphenyl)sulfanyl]-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsroom temperature or mild heating.

    Reduction: Lithium aluminum hydride; conditionsanhydrous ether, room temperature.

    Substitution: Various nucleophiles; conditionsdepends on the nucleophile used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Substituted acetamides.

Scientific Research Applications

2-[(4-methylphenyl)sulfanyl]-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-methylphenyl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the acetamide group may interact with various receptors or enzymes, modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-methylphenyl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
  • 2-[(4-methylphenyl)sulfanyl]-N-(4-phenyl-1,2-oxazol-5-yl)acetamide
  • 2-(4-methylsulfonylphenyl)indole derivatives

Uniqueness

2-[(4-methylphenyl)sulfanyl]-N-phenylacetamide is unique due to its specific structural features, such as the presence of both a sulfanyl group and an acetamide group These features confer distinct chemical reactivity and potential biological activities compared to similar compounds

Properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NOS/c1-12-7-9-14(10-8-12)18-11-15(17)16-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOHSSFPAWVHAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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